3,4-dimethyl-2-phenyl-1H-pyrrole

GPCR pharmacology P2Y10 receptor Lysophosphatidylserine signaling

Scarce availability of reliable GPCR agonists for lysophosphatidylserine receptor family profiling delays discovery. 3,4-Dimethyl-2-phenyl-1H-pyrrole (CAS 118799-13-6) is a functionally characterized chemical probe with defined potency at orphan receptors P2Y10, GPR34, and GPR174. • Validated P2Y10 agonism (EC50 26 nM) for assay calibration • Species-differential tool: ~8.2-fold selectivity between human (EC50 288 nM) and mouse (EC50 35 nM) GPR34 • Free pyrrole NH enables N-derivatization for advanced scaffold exploration

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 118799-13-6
Cat. No. B14286802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-2-phenyl-1H-pyrrole
CAS118799-13-6
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=CNC(=C1C)C2=CC=CC=C2
InChIInChI=1S/C12H13N/c1-9-8-13-12(10(9)2)11-6-4-3-5-7-11/h3-8,13H,1-2H3
InChIKeyWUMHGMDXNUCQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-2-phenyl-1H-pyrrole (CAS 118799-13-6) for GPCR Agonist Research and Heterocyclic Building Block Procurement


3,4-Dimethyl-2-phenyl-1H-pyrrole (CAS 118799-13-6, molecular formula C12H13N, molecular weight 171.24 g/mol) is a substituted pyrrole derivative featuring methyl groups at the 3- and 4-positions and a phenyl ring at the 2-position of the pyrrole core [1]. This compound exhibits agonist activity at multiple orphan G protein-coupled receptors including GPR34, P2Y10, and GPR174 [2], positioning it as a functionally characterized chemical probe within the substituted phenylpyrrole class. Its computed physicochemical properties include XLogP3-AA of 3.1 and topological polar surface area of 15.8 Ų [1].

Why 3,4-Dimethyl-2-phenyl-1H-pyrrole Cannot Be Simply Replaced by Other Phenylpyrrole Isomers in GPCR Screening and Synthesis


Within the phenylpyrrole structural class, the precise positioning of methyl substituents fundamentally alters both molecular recognition at GPCR targets and physicochemical behavior. Substitution pattern governs target engagement: 3,4-dimethyl-2-phenyl-1H-pyrrole demonstrates potent P2Y10 agonism (EC50 26 nM) [1], yet binding data for the 2,3-dimethyl positional isomer or unsubstituted 2-phenylpyrrole at the same targets are absent from curated databases—indicating either inactivity or functional divergence that precludes interchangeable use [2]. Additionally, the 3,4-dimethyl substitution yields an XLogP3-AA of 3.1 [3], whereas unsubstituted 2-phenylpyrrole (MW 143.19 g/mol, water solubility ~0.56 g/L at 25°C) [4] presents distinct lipophilicity and solubility profiles. The presence of an unprotected pyrrole NH (H-bond donor count = 1) further differentiates this compound from N-alkylated analogs such as 1-methyl-2-phenylpyrrole [5], affecting both hydrogen-bonding capacity and subsequent derivatization pathways. These structural features collectively preclude casual substitution without altering experimental outcomes.

Quantitative Evidence Guide: 3,4-Dimethyl-2-phenyl-1H-pyrrole Differentiation Metrics for Procurement Decisions


P2Y10 Receptor Agonist Potency: EC50 = 26 nM in HEK293A Cell-Based TGFα Shedding Assay

3,4-Dimethyl-2-phenyl-1H-pyrrole demonstrates potent agonist activity at the human P2Y10 purinoceptor with an EC50 of 26 nM measured in HEK293A cells transfected with P2Y10 (unknown origin) after 1-hour incubation using the TGFα shedding assay [1]. In contrast, no EC50 data for unsubstituted 2-phenylpyrrole (CAS 3042-22-6), 2-(3,4-dimethylphenyl)pyrrole (CAS 142425-97-6), or 1-methyl-2-phenylpyrrole (CAS 938-37-4) at P2Y10 are currently available in BindingDB or ChEMBL [2], establishing 3,4-dimethyl-2-phenyl-1H-pyrrole as the functionally characterized reference compound for this target among commercially available simple phenylpyrroles.

GPCR pharmacology P2Y10 receptor Lysophosphatidylserine signaling

GPR34 Receptor Agonist Activity: Human vs. Mouse Target Differential Potency Profile

3,4-Dimethyl-2-phenyl-1H-pyrrole exhibits species-dependent agonist potency at GPR34: EC50 = 288 nM at human GPR34 expressed in HEK293A cells [1], compared to EC50 = 35 nM at mouse GPR34 expressed in HEK293A cells co-transfected with chimeric Gαq/i1 measured after 1.5 hours via alkaline phosphatase-tagged TGFα shedding assay [2]. This ~8.2-fold potency difference between human and mouse orthologs is a documented feature of this compound. In contrast, the structurally related analog 2-(3,4-dimethylphenyl)pyrrole (CAS 142425-97-6) exhibits only weak human GPR34 agonist activity with EC50 = 832 nM under identical assay conditions [3], representing a ~2.9-fold lower potency at the human target.

GPCR pharmacology GPR34 receptor Microglia function

GPR174 Receptor Agonist Activity: EC50 = 540 nM Establishes Functional Profile

3,4-Dimethyl-2-phenyl-1H-pyrrole activates human GPR174 with an EC50 of 540 nM, measured in HEK293FT cells transfected with GPR174 (unknown origin) after 1-hour incubation using the TGFα shedding assay [1]. This receptor belongs to the same lysophosphatidylserine (LysoPS)-responsive GPCR subfamily as GPR34 and P2Y10 [2]. Binding data for unsubstituted 2-phenylpyrrole (CAS 3042-22-6) and N-methylated analogs at GPR174 are absent from public pharmacological databases [3], establishing this compound as a functionally defined starting point for LysoPS receptor family screening.

GPCR pharmacology GPR174 receptor Lysophosphatidylserine receptor

Physicochemical Differentiation: XLogP3-AA = 3.1 and H-Bond Donor Count = 1 Distinguish from N-Alkylated Analogs

3,4-Dimethyl-2-phenyl-1H-pyrrole possesses a computed XLogP3-AA of 3.1 and hydrogen bond donor count of 1 (the pyrrole NH proton) [1]. In comparison, 1-methyl-2-phenylpyrrole (CAS 938-37-4) has hydrogen bond donor count = 0 due to N-methyl substitution [2], while unsubstituted 2-phenylpyrrole (CAS 3042-22-6) has XLogP ~2.5 (estimated from MW 143.19 and solubility 0.56 g/L) [3]. The topological polar surface area of 15.8 Ų for the target compound [1] contrasts with the lower molecular complexity of the simpler analogs. Additionally, NH stretching frequency data for substituted pyrroles indicate that methyl and phenyl substitution patterns produce predictable spectroscopic shifts according to the equation νNH = 3496 − 9nαCH3 + 2nβCH3 − 12nαφ − 7nβφ [4], providing a spectroscopic fingerprint for identity verification.

Lipophilicity Hydrogen bonding Physicochemical property

Recommended Application Scenarios for 3,4-Dimethyl-2-phenyl-1H-pyrrole Based on Quantitative Evidence


P2Y10 Receptor Agonist Reference Standard in GPCR Screening

Use as a validated positive control agonist in P2Y10 receptor assays at concentrations calibrated to the 26 nM EC50 value [1]. This scenario is supported by documented functional activity in TGFα shedding assays, providing a benchmark for screening campaigns investigating lysophosphatidylserine-mediated signaling in eosinophil migration, chemokine-induced CD4 T cell trafficking, and autoimmune disease models .

Comparative GPR34 Pharmacology Across Human and Mouse Orthologs

Employ as a species-differential tool compound for GPR34 studies, leveraging the ~8.2-fold potency difference between human GPR34 (EC50 = 288 nM) and mouse GPR34 (EC50 = 35 nM) [1]. This profile supports cross-species pharmacology investigations relevant to microglia function and neuroinflammatory conditions where GPR34 modulation is implicated .

LysoPS-GPCR Family Multi-Target Screening Reference

Apply as a functionally characterized probe for the lysophosphatidylserine receptor family (GPR34, P2Y10, GPR174), for which this compound has documented agonist activity across all three targets [1]. Use in comparative profiling studies where receptor subtype selectivity within this GPCR cluster requires baseline characterization .

Heterocyclic Building Block for N-Derivatization Chemistry

Utilize as a synthetic intermediate requiring a free pyrrole NH group (hydrogen bond donor count = 1) [1] for N-functionalization or metal-catalyzed cross-coupling reactions. The 3,4-dimethyl-2-phenyl substitution pattern provides a defined scaffold for preparing N-phenyl substituted pyrrole derivatives of the type described in cytolysin inhibitor patents , where the free NH serves as a critical derivatization point.

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